molecular formula C22H22BrN5O2 B609183 MLS-2384 CAS No. 1067884-45-0

MLS-2384

货号: B609183
CAS 编号: 1067884-45-0
分子量: 468.36
InChI 键: HJVDQPRJANOXIX-IVGNLCKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MLS-2384 is a synthetic 6-bromoindirubin derivative with a bromo group at the C-6 position on one indole ring and a hydrophilic 2-(piperazin-1-yl)ethyl ether group at the C-3′ position on the other indole ring . This structural modification enhances its solubility and dual inhibitory activity against Janus kinase (JAK) and Src kinase, key upstream regulators of the STAT3 signaling pathway . Preclinical studies demonstrate that MLS-2384 suppresses tumor growth in diverse cancers, including prostate, breast, ovarian, lung, liver, and melanoma, by blocking JAK/Src-mediated STAT3 phosphorylation and downstream pro-survival proteins (e.g., c-Myc, Mcl-1, survivin) . In vivo, MLS-2384 reduces tumor burden in xenograft models with low systemic toxicity, positioning it as a promising therapeutic candidate .

属性

CAS 编号

1067884-45-0

分子式

C22H22BrN5O2

分子量

468.36

IUPAC 名称

(2Z,3E)-6'-bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one

InChI

InChI=1S/C22H22BrN5O2/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24-25H,7-12H2,(H,26,29)/b21-19-,27-20+

InChI 键

HJVDQPRJANOXIX-IVGNLCKYSA-N

SMILES

O=C(NC1=C/2C=CC(Br)=C1)C2=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MLS2384;  MLS 2384;  MLS-2384

产品来源

United States

相似化合物的比较

Table 1: Structural and Target Profiles of MLS-2384 and Analogous Compounds

Compound Core Structure Key Modifications Primary Targets Dual Inhibition
MLS-2384 6-Bromoindirubin C-3′: 2-(piperazin-1-yl)ethyl ether JAK2, Src Yes (JAK/Src)
E738 Indirubin Undisclosed JAK, Src Yes
E804 Indirubin-3′-oxime C-3′: 2,3-dihydroxypropyl STAT3, STAT5 No
Momelotinib Pyrrolopyrimidine ATP-competitive JAK1/2 No
Dasatinib Thiazole-carboxamide Multi-kinase Src, Bcr-Abl, STAT3 No
AZD1480 Pyrazolo-pyrimidine ATP-competitive JAK2 No

Key Insights :

  • Structural Uniqueness : Unlike indirubin derivatives like E738 or E804, MLS-2384 incorporates a piperazine group, enhancing solubility and kinase-binding affinity .
  • Dual Inhibition : MLS-2384 and E738 are rare dual JAK/Src inhibitors, whereas Momelotinib (JAK-specific) and Dasatinib (Src-focused) lack this dual functionality .

Pharmacological Efficacy

Table 2: Preclinical Efficacy and Mechanisms

Compound Cancer Models Tested Key Findings Reference
MLS-2384 Melanoma, Prostate, Ovarian - IC₅₀: 0.5–2 μM (in vitro)
- Inhibits STAT3 phosphorylation >80% at 5 μM
- Reduces tumor volume by 60% in xenografts
Momelotinib Ovarian, Myelofibrosis - Reduces cancer stem cell markers
- Prolongs disease-free survival in mice
Dasatinib Leukemia, Solid Tumors - Inhibits Src/STAT3
- Reduces metastasis by 40% in models
AZD1480 Solid Tumors - Suppresses JAK2/STAT3
- Limited efficacy in clinical trials

Key Insights :

  • Broad-Spectrum Activity : MLS-2384 exhibits efficacy across six cancer types, outperforming E738 and E804, which have narrower therapeutic ranges .

Mechanistic Advantages

MLS-2384’s dual JAK/Src inhibition disrupts compensatory signaling pathways often observed with single-target inhibitors. For example:

  • In A2780 ovarian cancer cells, MLS-2384 suppresses JAK2, Src, and STAT3 phosphorylation simultaneously, whereas Momelotinib (JAK-specific) or Dasatinib (Src-focused) only partially inhibit STAT3 .
  • MLS-2384 induces apoptosis via PARP cleavage, a mechanism absent in AZD1480-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MLS-2384
Reactant of Route 2
MLS-2384

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。